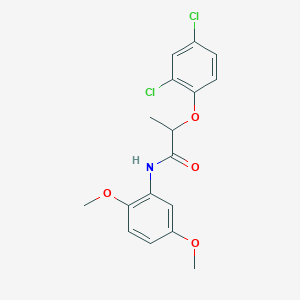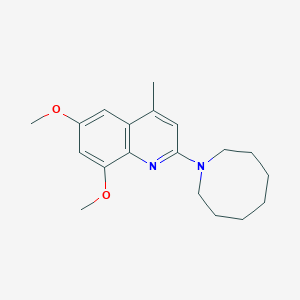
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means that it is absorbed by the plant and then translocated to other parts of the plant. Dicamba acts by mimicking the action of a plant hormone called auxin, which is responsible for regulating plant growth and development. By mimicking auxin, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide disrupts cell division and differentiation, leading to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in cell division, differentiation, and growth. Dicamba can also cause changes in the levels of plant hormones such as auxin and cytokinin, which are involved in regulating plant growth and development. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can cause oxidative stress and damage to plant cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in large quantities. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Dicamba can be toxic to some plant species, which can limit its use in certain experiments. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can have variable effects on different plant species, which can make it difficult to compare results between experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide that are more effective and less toxic to non-target species. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide-resistant weeds and the development of new herbicides to control them. Finally, there is also ongoing research on the potential use of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of cancer.
Synthesemethoden
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with 2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties. It is commonly used to control broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba has been found to be effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-15-6-4-11(18)8-13(15)19)17(21)20-14-9-12(22-2)5-7-16(14)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRBOGMAIKKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
